molecular formula C16H23N B8675953 1-Octylindole CAS No. 42951-63-3

1-Octylindole

Cat. No.: B8675953
CAS No.: 42951-63-3
M. Wt: 229.36 g/mol
InChI Key: VOWUHKQBOIRNJT-UHFFFAOYSA-N
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Description

1-Octylindole is a useful research compound. Its molecular formula is C16H23N and its molecular weight is 229.36 g/mol. The purity is usually 95%.
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Properties

CAS No.

42951-63-3

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

1-octylindole

InChI

InChI=1S/C16H23N/c1-2-3-4-5-6-9-13-17-14-12-15-10-7-8-11-16(15)17/h7-8,10-12,14H,2-6,9,13H2,1H3

InChI Key

VOWUHKQBOIRNJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C=CC2=CC=CC=C21

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of indole (1.0 g) in dry DMSO (1 ml) is dropped into a suspension of sodium hydride (60% mineral oil suspension; 0.37 g) in dry DMSO (20 ml). The mixture is heated at 60° C. for 1 h. After cooling to room temperature, the resulting solution is added dropwise with a solution of n-octyl bromide (2.82 ml) in dry DMSO (2.8 ml). After a night at room temperature, the reaction mixture is poured into water (200 ml) and extracted with ethyl acetate (2×50 ml). The combined organic phases are washed with a NaCl saturated solution, dried and evaporated to dryness. The resulting residue is purified by column chromatography (silica gel; eluent n-hexane), to obtain 1.86 g of 1-(n-octyl)indole as oil. The compound is characterized through its 1H-NMR spectrum.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.82 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.8 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of indole (1) (0.03 mole, 3.51 g), potassium hydroxide (0.03 mole, 1.97 g) powdered in a mortar, and 18-crown-6 ether (0.001 mole, 250 mg) in benzene (20 cm3) is heated under reflux with vigorous stirring for two hours. A solution of octylbromide (2a), (0.04 mole, 7.72 g) in benzene (10 cm3) is added and reflux is maintained for an additional four hours. The reaction is monitored by TLC and the reaction mixture is filtered on Celite. Evaporation of the solvent yields an orange liquid which is purified by distillation in vacuo. The colourless liquid distilled at 154-156° C. and 1.5 mmHg pressure is shown by 1H nmr to be pure 1-octylindole (3a) (4.98 g, 0.0217 mole, 72% yield).
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
7.72 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
250 mg
Type
catalyst
Reaction Step Four
Yield
72%

Synthesis routes and methods III

Procedure details

1-benzylindole; 1-tosylindole; 1-tosylindole; 3-hexanoxyl-1-tosylindole; 3-hexanoylindole; 3-hexylindole; 3-dodecanoyl-1-tosylindole; 3-dodecanoylindole and 3-dodecylindole.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
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[Compound]
Name
3-hexanoxyl-1-tosylindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
3-dodecanoyl-1-tosylindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
3-dodecanoylindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
3-dodecylindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

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